molecular formula C18H20N2O4Si B14604101 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane CAS No. 59586-95-7

3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane

Cat. No.: B14604101
CAS No.: 59586-95-7
M. Wt: 356.4 g/mol
InChI Key: GVKCDSQZHBKCEK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is a silicon-containing organic compound characterized by its unique structural features. It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms. This compound is notable for its two nitro groups and two methyl groups attached to the silicon atom, along with two phenyl groups. Its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 3,4-dimethyl-1,1-diphenylsilolane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other silicon-containing compounds and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1,1-diphenylsilolane: Lacks the nitro groups, resulting in different reactivity and applications.

    3,4-Dinitro-1,1-diphenylsilolane:

    1,1-Diphenylsilolane: A simpler analog without the methyl and nitro groups, used as a basic structural framework in silicon chemistry.

Uniqueness

3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is unique due to the presence of both nitro and methyl groups, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

CAS No.

59586-95-7

Molecular Formula

C18H20N2O4Si

Molecular Weight

356.4 g/mol

IUPAC Name

3,4-dimethyl-3,4-dinitro-1,1-diphenylsilolane

InChI

InChI=1S/C18H20N2O4Si/c1-17(19(21)22)13-25(14-18(17,2)20(23)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

GVKCDSQZHBKCEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C[Si](CC1(C)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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